molecular formula C9H8N2O2 B13533303 1-(4-hydroxyphenyl)-1H-pyrazol-3-ol

1-(4-hydroxyphenyl)-1H-pyrazol-3-ol

Cat. No.: B13533303
M. Wt: 176.17 g/mol
InChI Key: QIGKXZHYPZVYGM-UHFFFAOYSA-N
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Description

1-(4-Hydroxyphenyl)-1H-pyrazol-3-ol is an organic compound characterized by a pyrazole ring substituted with a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Hydroxyphenyl)-1H-pyrazol-3-ol can be synthesized through several methods. One common approach involves the cyclization of hydrazones derived from 4-hydroxybenzaldehyde and hydrazine derivatives. The reaction typically occurs under acidic or basic conditions, with the choice of solvent and temperature playing crucial roles in the yield and purity of the product.

Industrial Production Methods: Industrial production of this compound often involves optimizing the reaction conditions to maximize yield and minimize by-products. This may include the use of catalysts, controlled temperature environments, and continuous flow reactors to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Hydroxyphenyl)-1H-pyrazol-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.

Major Products Formed:

    Oxidation: Quinones and related compounds.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted pyrazoles depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Studied for its anti-inflammatory and antioxidant properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(4-hydroxyphenyl)-1H-pyrazol-3-ol involves its interaction with specific molecular targets. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various therapeutic effects.

Comparison with Similar Compounds

1-(4-Hydroxyphenyl)-1H-pyrazol-3-ol can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structural features and the diverse range of reactions it can undergo, making it a versatile compound in both research and industrial applications.

Properties

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

2-(4-hydroxyphenyl)-1H-pyrazol-5-one

InChI

InChI=1S/C9H8N2O2/c12-8-3-1-7(2-4-8)11-6-5-9(13)10-11/h1-6,12H,(H,10,13)

InChI Key

QIGKXZHYPZVYGM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C=CC(=O)N2)O

Origin of Product

United States

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